REACTION_SMILES
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[CH3:1][C:2]([CH3:3])([CH:4]([CH:5]([CH2:6][CH3:7])[NH:8][C:9]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)[OH:28])[CH3:29].[Cl:37][CH2:38][Cl:39].[OH:30][C:31]([C:32]([F:33])([F:34])[F:35])=[O:36]>>[CH3:1][C:2]([CH3:3])([CH:4]([CH:5]([CH2:6][CH3:7])[NH2:8])[OH:28])[CH3:29]
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Name
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CCC(NC(c1ccccc1)(c1ccccc1)c1ccccc1)C(O)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(NC(c1ccccc1)(c1ccccc1)c1ccccc1)C(O)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCC(N)C(O)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |